molecular formula C9H12BrNO B15239242 2-Amino-2-(4-bromophenyl)propan-1-ol

2-Amino-2-(4-bromophenyl)propan-1-ol

Cat. No.: B15239242
M. Wt: 230.10 g/mol
InChI Key: OVNIDBFUZGLLRQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features an amino group, a bromophenyl group, and a hydroxyl group, making it versatile for different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromophenyl)propan-1-ol typically involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-Amino-2-(4-bromophenyl)propan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form various derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 2-Amino-2-(4-bromophenyl)propanone.

    Reduction: Various bromophenyl derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)propan-1-ol is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules. The bromophenyl group provides additional hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)propan-1-ol
  • 2-Amino-2-(4-fluorophenyl)propan-1-ol
  • 2-Amino-2-(4-methylphenyl)propan-1-ol

Uniqueness

2-Amino-2-(4-bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where bromine’s reactivity is advantageous, such as in the formation of carbon-bromine bonds or in halogen exchange reactions.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-amino-2-(4-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H12BrNO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3

InChI Key

OVNIDBFUZGLLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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